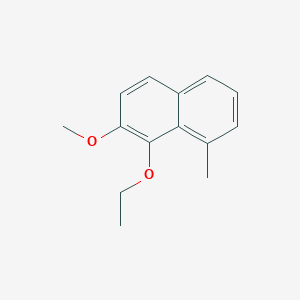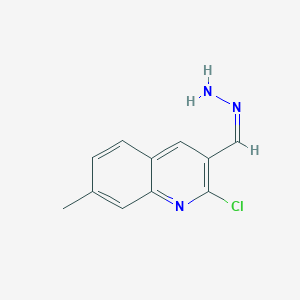
1-(4-Methoxynaphthalen-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxynaphthalen-1-yl)propan-1-one is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol . It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 4-position and a propanone group at the 1-position of the naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxynaphthalen-1-yl)propan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 2-propionyl naphthalene with methyl ether under appropriate reaction conditions to yield 6-methoxy-2-propionyl naphthalene . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxynaphthalen-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Methoxynaphthalen-1-yl)propan-1-one has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: The compound may be used in biological assays to investigate its effects on cellular processes.
Medicine: Research may explore its potential therapeutic properties or its role as a precursor in drug synthesis.
Industry: It can be used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Methoxynaphthalen-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxynaphthalen-1-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(4-Methoxy-1-naphthalenyl)-1-propanone: Another structural isomer with slight variations in the position of functional groups.
The uniqueness of this compound lies in its specific functional groups and their positions, which influence its chemical reactivity and applications .
Properties
CAS No. |
5471-38-5 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C14H14O2/c1-3-13(15)11-8-9-14(16-2)12-7-5-4-6-10(11)12/h4-9H,3H2,1-2H3 |
InChI Key |
RRWUTJXRXYJZKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



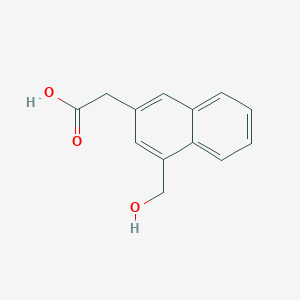
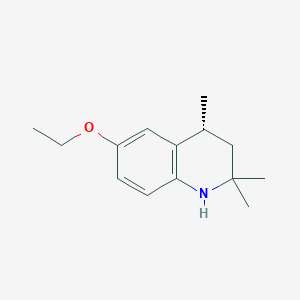
![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)
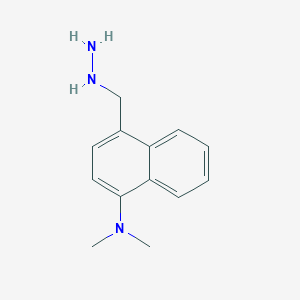
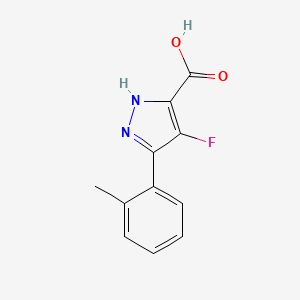
![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)
![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)


